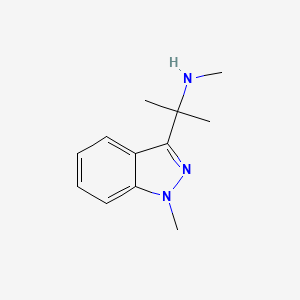
N-Methyl-2-(1-methyl-1H-indazol-3-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]amine is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]amine typically involves the formation of the indazole ring followed by the introduction of the methyl and amine groups. Common synthetic routes include:
Transition Metal Catalyzed Reactions: These reactions often involve the use of palladium or copper catalysts to form the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of nitro compounds to amines, followed by cyclization to form the indazole ring.
Formation from 2-Azidobenzaldehydes and Amines: This method involves the consecutive formation of C–N and N–N bonds without the use of a catalyst or solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]amine has several scientific research applications:
Medicinal Chemistry: Indazole derivatives are known for their pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties.
Biology: This compound can be used in biological studies to investigate its effects on various cellular pathways.
Industry: Indazole derivatives are used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]amine involves its interaction with specific molecular targets and pathways. For example, indazole derivatives can inhibit enzymes or receptors involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indazole-4-acetic acid: Known for its anti-inflammatory and analgesic activities.
2-(1-Methyl-1H-indazol-4-yl)propanoic acid: Exhibits weak anti-inflammatory and hypotensive activities.
Uniqueness
Methyl[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]amine is unique due to its specific substitution pattern on the indazole ring, which can influence its pharmacological properties and chemical reactivity.
Properties
Molecular Formula |
C12H17N3 |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-methyl-2-(1-methylindazol-3-yl)propan-2-amine |
InChI |
InChI=1S/C12H17N3/c1-12(2,13-3)11-9-7-5-6-8-10(9)15(4)14-11/h5-8,13H,1-4H3 |
InChI Key |
YFXOJEUMTXPBRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN(C2=CC=CC=C21)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


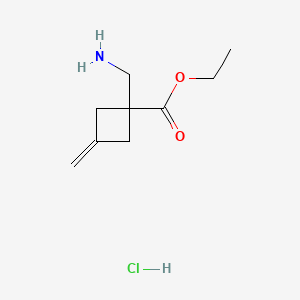
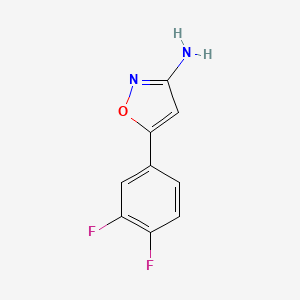

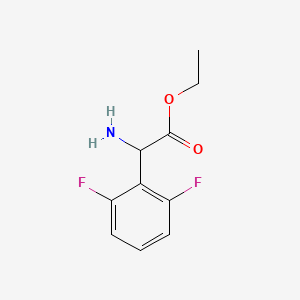
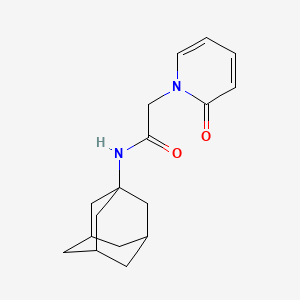
![1-[(4-chlorophenyl)methyl]-3-[3-(methylamino)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B13567885.png)
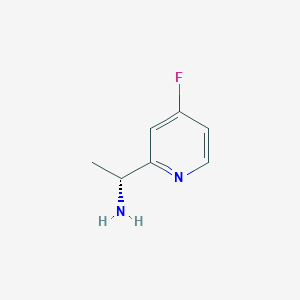


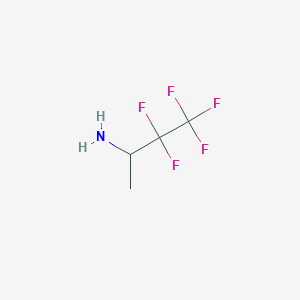

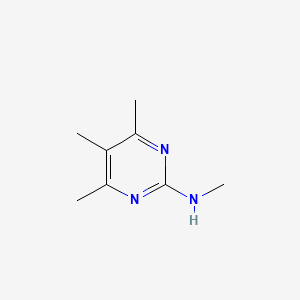
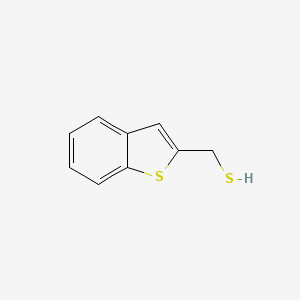
![(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride](/img/structure/B13567937.png)
